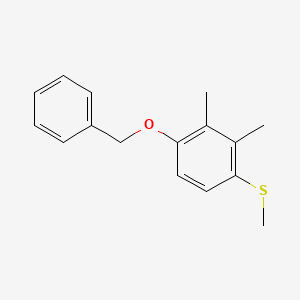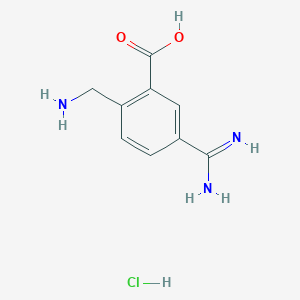
(4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane is an organic compound characterized by the presence of a benzyloxy group attached to a dimethylphenyl ring, which is further connected to a methylsulfane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane typically involves the reaction of 4-(benzyloxy)-2,3-dimethylphenol with a suitable methylsulfane reagent under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the desired product through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfane group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring .
Aplicaciones Científicas De Investigación
(4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The benzyloxy and dimethylphenyl groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The methylsulfane group may also play a role in these interactions by providing additional binding sites .
Comparación Con Compuestos Similares
Similar Compounds
(4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane: Unique due to the combination of benzyloxy, dimethylphenyl, and methylsulfane groups.
1-Bromo-4-(methylsulfonyl)benzene: Similar in having a methylsulfonyl group but lacks the benzyloxy and dimethylphenyl groups.
Perfluoroisobutanamide: Contains a fluorinated organic structure but differs significantly in its functional groups and applications.
Propiedades
Fórmula molecular |
C16H18OS |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
2,3-dimethyl-1-methylsulfanyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C16H18OS/c1-12-13(2)16(18-3)10-9-15(12)17-11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 |
Clave InChI |
SFZXPILUTNWLHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)SC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)
![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)



![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)


![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)




